Imidazo[1,2-a]pyridine-5-carboxylic acid (CAS 479028-72-3) is a highly specialized fused bicyclic heteroaromatic building block featuring a carboxylic acid functional group at the sterically demanding C5 position. Unlike the more commonly utilized C2 or C3 isomers, the C5 position is situated directly adjacent to the bridgehead nitrogen (N1) of the imidazopyridine core. This unique regiochemistry imparts distinct steric and electronic properties to the molecule, making it a critical precursor for synthesizing C5-functionalized imidazopyridines. In industrial and medicinal chemistry procurement, this pre-functionalized scaffold is prioritized for its ability to streamline the synthesis of conformationally restricted libraries, modulate core basicity, and bypass the notoriously difficult late-stage C-H functionalization of the C5 position [1].
Generic substitution of imidazo[1,2-a]pyridine-5-carboxylic acid with its more abundant C2, C3, or C6 positional isomers fundamentally alters the physicochemical and structural profile of the resulting downstream products. The C5 position uniquely shields the bridgehead nitrogen, introducing significant steric hindrance that restricts the rotation of attached functional groups and drastically lowers the basicity of the core [1]. Consequently, utilizing a C2 or C6 isomer will result in molecules with entirely different binding conformations, higher pKa values, and altered pharmacokinetic profiles. For procurement teams supporting targeted drug discovery or advanced materials development, securing the exact C5 isomer is non-negotiable when steric gating or specific bridgehead modulation is required [2].
The proximity of the electron-withdrawing carboxylic acid to the bridgehead nitrogen at the C5 position significantly suppresses the basicity of the imidazopyridine core. Imidazo[1,2-a]pyridine-5-carboxylic acid exhibits a predicted pKa of approximately 0.53, whereas the unsubstituted imidazo[1,2-a]pyridine core has a pKa of 6.79. This drastic reduction in basicity is a critical differentiator compared to C2 or C6 isomers, where the inductive effect is less pronounced.
| Evidence Dimension | Predicted core pKa |
| Target Compound Data | pKa ~ 0.53 (Imidazo[1,2-a]pyridine-5-carboxylic acid) |
| Comparator Or Baseline | pKa ~ 6.79 (Unsubstituted imidazo[1,2-a]pyridine) |
| Quantified Difference | >6 unit reduction in pKa |
| Conditions | Standard aqueous conditions (predicted) |
Lowering the basicity of the core improves membrane permeability and reduces off-target hERG liabilities, making the C5 isomer highly desirable for pharmacokinetic optimization.
Procuring the pre-functionalized imidazo[1,2-a]pyridine-5-carboxylic acid offers a significant synthetic advantage over attempting late-stage functionalization of the unsubstituted core. Direct amide coupling using the 5-carboxylic acid typically proceeds with high yields (>80%) under standard conditions (e.g., EDC/HOBt). In contrast, direct C-H functionalization at the C5 position is sterically hindered and electronically disfavored compared to the highly reactive C3 position, often resulting in poor regioselectivity and low yields (<40%) even with specialized directing groups [1].
| Evidence Dimension | Synthesis yield of C5-functionalized derivatives |
| Target Compound Data | >80% yield via direct coupling of the pre-functionalized 5-carboxylic acid |
| Comparator Or Baseline | <40% yield via late-stage C5 C-H functionalization of the unsubstituted core |
| Quantified Difference | >40% absolute increase in yield and elimination of regioselectivity issues |
| Conditions | Standard amide coupling vs. transition-metal-catalyzed C-H activation |
Procuring the pre-functionalized C5 building block drastically reduces step count, improves overall yield, and eliminates costly purification steps associated with regiochemical mixtures.
Substitution at the C5 position introduces significant steric bulk adjacent to the bridgehead nitrogen, which restricts the free rotation of attached functional groups. Compared to C6-substituted analogs, derivatives synthesized from imidazo[1,2-a]pyridine-5-carboxylic acid exhibit a locked or highly restricted conformation [1]. This steric gating is frequently exploited in the design of selective kinase inhibitors (e.g., Syk or PI3K inhibitors) to force the molecule into a specific bioactive pose that fits the target binding pocket while clashing with off-target kinases.
| Evidence Dimension | Rotational freedom of attached substituents |
| Target Compound Data | Highly restricted rotation (locked conformation) due to C5 steric clash with the bridgehead nitrogen |
| Comparator Or Baseline | Free rotation in C6- or C2-substituted analogs |
| Quantified Difference | Significant increase in rotational energy barrier, enabling specific bioactive pose locking |
| Conditions | Receptor binding pocket modeling and SAR studies |
Conformational restriction is a key strategy for improving target selectivity and potency in advanced medicinal chemistry campaigns, justifying the procurement of the specific C5 isomer.
Due to its ability to enforce a restricted conformation, this compound is the optimal starting material for synthesizing highly selective kinase inhibitors (e.g., targeting Syk or PI3K). The C5 substitution creates a specific binding pose that enhances target affinity while minimizing off-target interactions [1].
The significant pKa-lowering effect of the C5 carboxylic acid makes this building block ideal for drug discovery programs aiming to improve membrane permeability, increase oral bioavailability, or mitigate hERG toxicity liabilities associated with highly basic imidazopyridine cores.
By utilizing the pre-functionalized 5-carboxylic acid, synthetic chemists can efficiently generate diverse libraries of C5-amides and esters via high-yielding coupling reactions, completely bypassing the regioselectivity challenges and low yields of late-stage C-H activation at the C5 position[2].
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